molecular formula C44H54F2N6O12S2Zn B1260161 Rosuvastatin zinc CAS No. 953412-08-3

Rosuvastatin zinc

Cat. No.: B1260161
CAS No.: 953412-08-3
M. Wt: 1026.4 g/mol
InChI Key: KUQHZGJLQWUFPU-BGRFNVSISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin Zinc is a zinc-containing form of rosuvastatin, a hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase inhibitor with antilipidemic activity.

Scientific Research Applications

Lipid Management

Rosuvastatin zinc has shown effectiveness in reducing total cholesterol, LDL-C, and triglycerides in patients with dyslipidemia. Studies indicate that rosuvastatin can lower LDL-C by up to 55% and triglycerides by over 15% . The addition of zinc may enhance these effects by improving endothelial function and reducing oxidative stress.

Cardiovascular Disease Prevention

Rosuvastatin is indicated for the prevention of major cardiovascular events, including myocardial infarction and stroke, particularly in patients with elevated cardiovascular risk factors. The incorporation of zinc could theoretically bolster these protective effects due to its antioxidant properties .

Combination Therapy

The combination of rosuvastatin with other lipid-lowering agents, such as ezetimibe, has been studied extensively. For instance, one study demonstrated that the combination therapy significantly improved lipid profiles compared to monotherapy with rosuvastatin alone . The potential for this compound to be used in combination therapies is an area for further exploration.

Role of Zinc in Rosuvastatin Therapy

Zinc plays a critical role in various biological processes, including immune function and antioxidant defense. Its supplementation has been examined alongside rosuvastatin treatment to determine if it could mitigate any adverse effects associated with statins or enhance their efficacy.

Impact on Mineral Status

Research has shown that rosuvastatin therapy does not significantly alter plasma or erythrocyte zinc levels in patients with coronary artery disease . This suggests that while zinc supplementation may not directly affect lipid profiles or antioxidant enzyme activity when combined with rosuvastatin, it remains essential for overall health.

Antioxidant Effects

Zinc's antioxidant properties may help counteract oxidative stress induced by hyperlipidemia and inflammation. However, studies indicate that the addition of zinc does not significantly enhance the antioxidant enzyme activity in patients receiving rosuvastatin .

Case Studies and Research Findings

StudyParticipantsTreatment DurationKey Findings
54 patients4 monthsRosuvastatin reduced LDL-C and triglycerides independent of zinc supplementation; no significant effect on zinc status or metallothionein gene expression.
76 patients4 monthsNo significant changes in plasma zinc levels; rosuvastatin effectively lowered total cholesterol and LDL-C without enhancing antioxidant enzyme activity through zinc supplementation.
337 patients12 weeksCombination therapy with ezetimibe showed superior lipid-lowering effects compared to monotherapy; potential for further exploration with this compound.

Properties

CAS No.

953412-08-3

Molecular Formula

C44H54F2N6O12S2Zn

Molecular Weight

1026.4 g/mol

IUPAC Name

zinc;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1

InChI Key

KUQHZGJLQWUFPU-BGRFNVSISA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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